Product packaging for N'-benzylidenepropanohydrazide(Cat. No.:)

N'-benzylidenepropanohydrazide

Cat. No.: B274337
M. Wt: 176.21 g/mol
InChI Key: RFLYFVMZHWEKMX-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-benzylidenepropanohydrazide is a chemical compound of interest in organic and medicinal chemistry research. It belongs to a class of hydrazide derivatives, which are known to be valuable intermediates and scaffolds in the synthesis of more complex molecules . This compound features a hydrazide group, which can react with aldehydes and ketones to form stable conjugates, making it a useful building block in chemical synthesis . Researchers are exploring benzimidazole and related heterocyclic systems for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The study of such structures, including this compound, contributes to the development of new pharmacophores and the discovery of novel therapeutic agents. This product is intended for research applications in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B274337 N'-benzylidenepropanohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-[(E)-benzylideneamino]propanamide

InChI

InChI=1S/C10H12N2O/c1-2-10(13)12-11-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)/b11-8+

InChI Key

RFLYFVMZHWEKMX-DHZHZOJOSA-N

SMILES

CCC(=O)NN=CC1=CC=CC=C1

Isomeric SMILES

CCC(=O)N/N=C/C1=CC=CC=C1

Canonical SMILES

CCC(=O)NN=CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Benzylidenepropanohydrazide and Its Derivatives

Conventional Approaches to Hydrazone Synthesis

Traditional methods for preparing hydrazones are well-documented and widely employed in organic synthesis. These approaches generally involve two main strategies: direct condensation or a multi-step route involving ester intermediates.

The most direct and common method for synthesizing N'-benzylidenepropanohydrazide is the condensation reaction between propanohydrazide and benzaldehyde (B42025). mdpi.comnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone. nih.gov

The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or methanol (B129727). mdpi.comnih.gov Often, a catalytic amount of acid, like glacial acetic acid, is added to facilitate the dehydration step. researchgate.net The reaction conditions can vary, with reaction times ranging from a few hours to over twelve hours under reflux to achieve good to excellent yields, depending on the specific reactants. mdpi.com

Table 1: Comparison of Conventional Hydrazone Synthesis Conditions

Reactants Catalyst Solvent Conditions Yield Reference
Hydrazides + Aldehydes Acid Catalyst Ethanol, Methanol, or Butanol Reflux (1-12+ h) Fair to Excellent (30-90%) mdpi.com
p-Hydroxybenzoic acid hydrazide + Benzaldehyde None specified Ethanol Reflux, then stir at RT for ~20h Not specified mdpi.com
Hydrazides + Aromatic Aldehydes Glacial Acetic Acid Ethanol Not specified Not specified researchgate.net

An alternative and common route to obtain the necessary propanohydrazide precursor involves a two-step process starting from propanoic acid. This method is particularly useful when the desired hydrazide is not commercially available.

The first step is the esterification of propanoic acid. This can be achieved by reacting the carboxylic acid with an alcohol, such as methanol or ethanol, typically in the presence of an acid catalyst like thionyl chloride or sulfuric acid. arkat-usa.orgosti.gov

The second step is the hydrazinolysis of the resulting propanoate ester. researchgate.net The ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent. arkat-usa.orggoogle.com The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable propanohydrazide. oup.com This standard procedure is widely used for preparing various carboxylic acid hydrazides. researchgate.net Once the propanohydrazide is synthesized and purified, it can be reacted with benzaldehyde as described in the condensation reaction (Section 2.1.1).

Condensation Reactions of Hydrazides with Aldehydes

Facile Synthetic Pathways for this compound Scaffolds

In recent years, there has been a push towards developing more efficient and environmentally friendly synthetic methods. These "green" approaches aim to reduce reaction times, minimize solvent use, and improve yields. For hydrazone synthesis, methods like mechanochemistry and one-pot reactions have emerged as powerful alternatives. mdpi.comrsc.org

Mechanochemical synthesis, which involves milling solid reactants together, can produce hydrazones in quantitative yields, sometimes with the aid of a solid support like silica (B1680970) gel. mdpi.com Solid-state melt reactions, where a mixture of the hydrazide and aldehyde are heated without a solvent, have also proven to be highly efficient for certain hydrazone derivatives. rsc.orgrsc.org Furthermore, one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer a streamlined path to the final product. For instance, an efficient, catalyst-free, one-pot synthesis of (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives has been reported by reacting phthalide, hydrazine hydrate, and an aldehyde. researchgate.net Continuous flow synthesis represents another modern approach, allowing for the scalable and efficient production of acid hydrazides, which are the precursors to hydrazones. osti.gov

Strategies for Structural Modification and Diversification of this compound

The this compound scaffold can be readily modified to generate a library of derivatives. This structural diversification can be achieved by altering either the benzylidene portion or the propanohydrazide segment of the molecule.

A straightforward strategy for creating structural diversity is to use various substituted benzaldehydes in the condensation reaction with propanohydrazide. arkat-usa.org By introducing different functional groups onto the aromatic ring of the aldehyde, the electronic and steric properties of the resulting hydrazone can be systematically altered. nih.gov

Researchers have successfully synthesized series of hydrazones by reacting a single hydrazide with a panel of aromatic aldehydes bearing electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., nitro, halo). nih.govresearchgate.netmdpi.com This approach allows for the fine-tuning of the molecule's properties.

Table 2: Examples of Substituted Aldehydes for Hydrazone Derivatization

Hydrazide Precursor Aldehyde Used Resulting Derivative Class Reference
1-ethyl-2,4-dioxo-(1H,3H)-quinazolin-3-ylacetyl hydrazide Benzaldehyde, Anisaldehyde, 3-Nitrobenzaldehyde, Vanillin Quinazolindione glycyl hydrazone derivatives arkat-usa.org
p-Hydroxybenzoic acid hydrazide Substituted benzaldehydes N′-(substituted benzylidene)-4-(hydroxy)benzohydrazides mdpi.com
N-(4-hydroxyphenyl)-β-alanine hydrazide Various aromatic and heterocyclic aldehydes N'-Arylmethylene-3-((4-hydroxyphenyl)amino)propanohydrazides nih.gov

Structural modification is also possible by altering the propanohydrazide portion of the molecule. This involves synthesizing a more complex hydrazide precursor before the final condensation step with benzaldehyde.

For example, starting with a substituted β-amino acid can lead to a functionalized propanohydrazide. A study describes the synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide, which was then reacted with various aldehydes. nih.gov In another example, researchers synthesized 3,3'-[(4-alkoxyphenyl)imino] bis(propanohydrazides), which were subsequently condensed with aromatic aldehydes to yield complex bis-hydrazone structures. researchgate.net This strategy demonstrates that modifications can be introduced at the initial stages of the synthesis, starting with a functionalized propanoic acid or its equivalent, to ultimately yield a diversified propanohydrazide segment in the final molecule.

Derivatization of the Benzylidene Moiety

Advances in Green Synthetic Chemistry for this compound Analogues

The principles of green chemistry have been increasingly applied to the synthesis of hydrazone derivatives, including analogues of this compound, to develop more environmentally benign, efficient, and economically viable methodologies. These advanced synthetic strategies focus on minimizing or eliminating the use of hazardous solvents, reducing reaction times, and lowering energy consumption. Key green approaches include microwave-assisted synthesis, ultrasound irradiation, the use of eco-friendly catalysts, and solvent-free reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rsc.org For the synthesis of this compound analogues and other hydrazones, microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and often improves product yields. benthamdirect.comarabjchem.org This technique's efficiency stems from the direct interaction of microwaves with polar molecules, leading to rapid and uniform heating that is not achievable with traditional methods. rsc.org

For instance, the synthesis of N′-benzylidene-2-propylquinoline-4-carbohydrazide was achieved in just 1 minute with a 93% yield under microwave irradiation. arabjchem.org Similarly, other derivatives were synthesized in 2-3 minutes with yields ranging from 73% to 93%. arabjchem.org Solvent-free microwave-assisted condensation reactions have also been successfully employed for synthesizing N'-benzylidene salicylic (B10762653) acid hydrazides, achieving yields of 62-80% within 8-10 minutes. researchgate.net These rapid, solventless procedures not only accelerate the chemical process but also simplify purification and reduce chemical waste. researchgate.netnih.gov

DerivativeReaction Time (Microwave)Yield (%)Reference
N'-Benzylidene-2-propylquinoline-4-carbohydrazide1 min93% arabjchem.org
N'-(4-Ethoxybenzylidene)-2-propylquinoline-4-carbohydrazide3 min73% arabjchem.org
N'-(2-Nitrobenzylidene)-2-propylquinoline-4-carbohydrazide2 min76% arabjchem.org
N'-(4-Hydroxy-3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide2 min93% arabjchem.org

Table 1: Comparison of reaction times and yields for the microwave-assisted synthesis of various N'-benzylidene hydrazide analogues.

Ultrasound-Assisted Synthesis

Ultrasonication is another energy-efficient green technique that enhances reaction rates and yields in the synthesis of hydrazone derivatives. researchgate.net The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high pressures and temperatures, thereby accelerating the chemical reaction. researchgate.netnih.gov

The ultrasound-assisted synthesis of benzoxazinonylhydrazone derivatives from the corresponding hydrazide and aromatic aldehydes resulted in excellent yields (60–94%) within a very short reaction time of 6–7 minutes, a significant improvement over conventional heating methods. lew.ro In another study, the synthesis of fluorinated pyridinium (B92312) salts-based hydrazones under ultrasound irradiation showed higher yields (90%–94%) and drastically reduced reaction times (12–14 hours) compared to the classical method (72 hours). mdpi.com Often, these reactions can be conducted in greener solvents like water or ethanol, further enhancing the eco-friendly nature of the protocol. researchgate.netnih.gov

Synthesis MethodReaction TimeYield (%)Reference
Benzoxazinonylhydrazones
Ultrasound Irradiation6-7 min60-94% lew.ro
Conventional Heating3-4 h45-83% lew.ro
Fluorinated Hydrazones
Ultrasound Irradiation12-14 h90-94% mdpi.com
Conventional Method72 h75-82% mdpi.com

Table 2: Comparative data for the synthesis of hydrazone analogues using ultrasound-assisted versus conventional methods.

Solvent-Free Synthesis and Eco-Friendly Catalysts

Eliminating volatile organic solvents is a primary goal of green chemistry. nih.gov Solvent-free synthesis of hydrazone analogues has been achieved through techniques like grinding reactants together, sometimes with a catalytic amount of a solid catalyst. mdpi.comresearchgate.net For example, a library of hydrazone analogues was synthesized with 90–98% yields under solvent-free conditions using the ionic liquid [Et3NH][HSO4] as a recyclable catalyst. rsc.org This method is noted for its high efficiency, simple procedure, and minimal chemical waste. rsc.org

The use of biodegradable and non-toxic catalysts is another hallmark of green synthesis. Citric acid, a natural and cost-effective catalyst, has been successfully used for the synthesis of benzimidazole-based hydrazones, affording excellent yields (88–94%) compared to traditional acid catalysts like acetic acid (78–85%). dovepress.com Similarly, L-proline has been demonstrated as a reusable and efficient catalyst for the green synthesis of hydrazide derivatives. mdpi.com These catalytic systems are often used in aqueous media or under solvent-free conditions, further contributing to the sustainability of the process. dovepress.comorientjchem.org

CatalystConditionYield (%)Key AdvantageReference
[Et3NH][HSO4]Solvent-free, 120 °C90-98%Recyclable catalyst, high purity rsc.org
Citric AcidEthanol88-94%Eco-friendly, non-toxic, cost-effective dovepress.com
L-prolineGrinding/ThermalSatisfactoryReusable catalyst, sustainable protocol mdpi.com
Solid NaOHGrinding, Room Temp.96-98%Solvent-free, rapid, quantitative yield mdpi.com

Table 3: Performance of various eco-friendly catalysts in the synthesis of hydrazone analogues.

Molecular Structural Characterization and Conformational Analysis of N Benzylidenepropanohydrazide Systems

Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for confirming the synthesis and determining the structural features of N'-benzylidenepropanohydrazide systems. researchgate.net By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound in solution. researchgate.net Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and relative number of atoms. hw.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. hw.ac.uk Key signals for this compound would include those for the aromatic protons of the benzylidene group, the azomethine proton (-N=CH-), the amide proton (-NH-), and the protons of the propanoyl group. The chemical shifts (δ) of these protons are influenced by their electronic surroundings. hw.ac.uk For instance, aromatic protons typically resonate in the downfield region (δ 7-8 ppm), while aliphatic protons appear more upfield. The multiplicity of the signals (singlet, doublet, triplet, etc.) provides information about the number of adjacent protons, following the n+1 rule. hw.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. Characteristic chemical shifts would be observed for the carbonyl carbon of the amide group, the imine carbon, the aromatic carbons, and the aliphatic carbons of the propanoyl chain.

The structural features of disubstituted amine derivatives of this compound with different spatial arrangements are specifically reflected in their ¹H and ¹³C NMR spectra. researchgate.net In some cases, inseparable mixtures of isomers can exist in solution, leading to a supplementary set of resonances in the NMR spectra. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can be employed to establish proton-proton and proton-carbon correlations, respectively, aiding in more complex structural elucidation. researchgate.net

Table 1: Representative NMR Data for Hydrazone Structures

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Multiplicity
¹H Aromatic (Ar-H) 7.0 - 8.5 Multiplet
¹H Azomethine (-N=CH-) 8.0 - 8.5 Singlet
¹H Amide (-C(O)NH-) 9.0 - 11.5 Broad Singlet
¹H Methylene (-CH₂-) 2.0 - 3.0 Triplet/Multiplet
¹H Methyl (-CH₃) 0.9 - 1.5 Triplet
¹³C Carbonyl (C=O) 165 - 175 -
¹³C Imine (C=N) 140 - 160 -
¹³C Aromatic (Ar-C) 120 - 140 -
¹³C Aliphatic (CH₂, CH₃) 10 - 40 -

Note: Chemical shifts are approximate and can vary depending on the solvent and specific molecular structure.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. iza-online.orgwebassign.net The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are specific to the types of bonds present. webassign.net

Key vibrational bands for this compound include:

N-H Stretching: The amide N-H group typically shows a stretching vibration in the region of 3100-3300 cm⁻¹.

C=O Stretching: The carbonyl group of the amide function gives rise to a strong absorption band, usually between 1650 and 1680 cm⁻¹.

C=N Stretching: The imine or azomethine group (-C=N-) stretching vibration is observed in the 1600-1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the propanoyl group occurs below 3000 cm⁻¹. libretexts.org

C=C Stretching: The aromatic ring shows characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. libretexts.org

The presence of these characteristic absorption bands in an IR spectrum provides strong evidence for the formation of the this compound structure.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Amide (N-H) Stretching 3100 - 3300 Medium
Carbonyl (C=O) Stretching 1650 - 1680 Strong
Imine (C=N) Stretching 1600 - 1650 Medium
Aromatic (C-H) Stretching > 3000 Variable
Aliphatic (C-H) Stretching < 3000 Variable
Aromatic (C=C) Stretching 1450 - 1600 Medium to Weak

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org In a typical mass spectrometry experiment, the this compound sample is ionized, which may cause the molecule to fragment into smaller, charged pieces. wikipedia.org

The mass spectrum plots the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). wikipedia.org The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The fragmentation pattern, which is the collection of lower mass peaks, can offer valuable clues about the molecule's structure. arizona.edu For hydrazones, common fragmentation pathways may involve cleavage of the N-N bond or bonds adjacent to the carbonyl and imine groups.

Different ionization techniques can be used, such as Electron Impact (EI), which is a "hard" ionization method that causes significant fragmentation, and "soft" ionization methods like Chemical Ionization (CI) or Fast Atom Bombardment (FAB), which result in less fragmentation and a more prominent molecular ion peak. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Tautomerism in Hydrazone Systems (e.g., Keto-Enol/Amido-Iminol Equilibria)

Hydrazones, including this compound, can exhibit tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and the location of a double bond. tgc.ac.in The most relevant form of tautomerism for this class of compounds is the amido-iminol equilibrium, which is analogous to the more common keto-enol tautomerism. tgc.ac.in

The this compound molecule contains an amide linkage (-C(=O)NH-). This "amido" form can potentially tautomerize to the "iminol" form (-C(OH)=N-), where the proton from the nitrogen atom migrates to the carbonyl oxygen atom.

Amido Form <=> Iminol Form

This equilibrium is dynamic, and the relative stability of the two tautomers can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic ring. allen.in In most cases, the amido form is significantly more stable and therefore predominates. The existence and position of this equilibrium can be investigated using spectroscopic techniques like NMR, as the chemical shifts of the involved protons and carbons would differ between the two forms. encyclopedia.pub For instance, the appearance of a hydroxyl (-OH) signal in the ¹H NMR spectrum alongside the disappearance or reduction of the amide (-NH) signal could indicate the presence of the iminol tautomer.

Studies on related Schiff bases have shown that factors like intramolecular hydrogen bonding and electron delocalization can influence the tautomeric equilibrium. researchgate.net While the amido form is generally favored, understanding the potential for tautomerism is crucial for a complete characterization of the chemical behavior of this compound systems.

Crystallographic Investigations (e.g., X-ray Diffraction) for Solid-State Structures

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is produced. forcetechnology.com The analysis of this pattern allows for the calculation of an electron density map, from which the exact positions of the atoms in the crystal lattice can be determined. nih.gov

This technique provides definitive information on:

Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles between bonds.

Crystal Packing: How the individual molecules are arranged in the unit cell, the smallest repeating unit of the crystal lattice. drawellanalytical.com This includes identifying intermolecular interactions such as hydrogen bonding and van der Waals forces that stabilize the crystal structure.

The crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal, are also determined. nih.gov This detailed structural information is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the compound and for validating the structures proposed by spectroscopic methods.

Computational Chemistry and in Silico Modeling of N Benzylidenepropanohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict various molecular properties of N'-benzylidenepropanohydrazide.

The first step in most quantum chemical calculations is the optimization of the molecular geometry to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. researchgate.netstorion.ru For this compound, this involves adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. storion.ru This process is crucial as the accuracy of all subsequent calculated properties is highly dependent on the correctness of the optimized geometry. arxiv.orgchemrxiv.org Advanced algorithms are used to iteratively adjust the atomic coordinates to find the ground state structure. storion.ru The use of internal coordinates, which define the molecular structure in terms of bond lengths, bond angles, and torsion angles, often leads to better convergence compared to Cartesian coordinates. arxiv.org

A representative table of optimized geometric parameters for a molecule similar in structure to this compound, obtained at the B3LYP/6-31G(d,p) level of theory, is presented below to illustrate the type of data generated.

Table 1: Selected Optimized Geometrical Parameters for a Schiff Base Analogous to this compound

Parameter Bond Length (Å) / Bond Angle (°)
C=N 1.28
N-N 1.38
C-C (phenyl) 1.39 - 1.41
C-H 1.08 - 1.09
C-N-N 117.5
C=N-N 116.8
N-N-C 121.2

Note: These are typical values and the actual parameters for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. stuba.skijres.org A smaller energy gap suggests higher reactivity. researchgate.net

The energies of these orbitals and their gap are calculated using DFT. For this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the phenyl ring and the hydrazide moiety, while the LUMO would be distributed over the electron-deficient regions.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

Parameter Energy (eV)
EHOMO -6.5
ELUMO -1.2
Energy Gap (ΔE) 5.3

Note: These values are illustrative and the actual energies for this compound would need to be calculated.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dereadthedocs.iodiracprogram.org The MEP is mapped onto the electron density surface, with different colors representing different potential values. researchgate.net Typically, red and yellow areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. researchgate.net Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the hydrazide group, making them potential sites for interaction with electrophiles. The hydrogen atoms and parts of the phenyl ring might show positive potential.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ² / (2η). mdpi.com

These indices help in comparing the reactivity of different molecules and understanding their chemical behavior. ijres.org

Table 3: Illustrative Global Reactivity Descriptors

Descriptor Value (eV)
Ionization Potential (I) 6.5
Electron Affinity (A) 1.2
Electronegativity (χ) 3.85
Chemical Hardness (η) 2.65
Chemical Softness (S) 0.38
Electrophilicity Index (ω) 2.80

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

Electronic Density Distributions and Molecular Electrostatic Potential (MEP) Maps

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors can be topological, electronic, steric, or thermodynamic in nature. nih.gov Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like artificial neural networks, a mathematical model is built that correlates the descriptors with the observed activity. nih.goveuropa.eu

The predictive power of the QSAR model is assessed through internal and external validation techniques. A robust and validated QSAR model can then be used to predict the activity of new, untested compounds, such as derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. qsardb.org

Table 4: Example of a Generic QSAR Model Equation

Equation
Biological Activity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where c₀, c₁, c₂, etc., are coefficients determined from the statistical analysis.

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. nih.gov They are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, where they help to establish a mathematical relationship between a compound's structure and its biological activity. turkjps.org For this compound and its analogues, a variety of descriptors are employed to capture their constitutional, topological, and quantum-chemical features. researchgate.net

Commonly used descriptors include:

Constitutional descriptors: These provide basic information about the molecular composition, such as molecular weight, and the count of different atom types (e.g., carbon, nitrogen, oxygen), bonds (single, double, aromatic), rings, and rotatable bonds. researchgate.netresearchgate.net

Topological descriptors: These describe the connectivity of atoms within the molecule, including path counts and connectivity indices. researchgate.net

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can include parameters related to the electronic structure of the molecule.

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. plos.org These descriptors help to elucidate the structural features that are most influential on the biological activity of the this compound series.

2D and 3D-QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. turkjps.org Both 2D and 3D-QSAR approaches have been applied to understand the structure-activity relationships of this compound derivatives.

2D-QSAR: This approach utilizes descriptors that are derived from the 2D representation of a molecule. researchgate.net These models are computationally less intensive and can provide valuable insights into the relationship between a compound's structural features and its activity. For a series of compounds, the biological activity data, often expressed as IC50 values, are converted to pIC50 for model development. plos.org A key aspect of 2D-QSAR is the selection of relevant molecular descriptors through methods like Multiple Linear Regression (MLR). plos.org The quality and predictive power of the resulting model are assessed using statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (q²), and external validation on a test set. turkjps.orgijper.org

3D-QSAR: This method considers the three-dimensional structure of the molecules and how they interact with a biological target. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govfrontiersin.org These methods calculate steric and electrostatic fields around the aligned molecules to generate a QSAR model. nih.gov The resulting contour maps from 3D-QSAR studies can highlight regions where modifications to the molecular structure might enhance or diminish activity. frontiersin.org A successful 3D-QSAR model will have good statistical validation, with high q² and r² values, indicating a robust and predictive model. nih.govfrontiersin.org For instance, a CoMSIA model for a series of compounds might yield a q² of 0.530 and an r² of 0.927, suggesting good predictive capability. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ghalib.edu.af This method is instrumental in understanding the interactions between a ligand, such as this compound, and its protein target at the atomic level. mdpi.comubaya.ac.id

The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. ubaya.ac.id The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov For example, docking studies have been used to identify potential inhibitors for targets like the c-Met kinase, where a derivative of this compound showed potent inhibitory activity. nih.gov The reliability of a docking protocol is often validated by redocking a known ligand and measuring the root-mean-square deviation (RMSD) between the predicted and crystallographic poses. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. researchgate.net This computational method solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of ligand-protein complexes. nih.govgithub.io

In the context of this compound, MD simulations can be used to:

Evaluate the stability of the binding pose obtained from molecular docking. mdpi.com

Analyze the flexibility of the ligand and the protein target. researchgate.net

Calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity. uinjkt.ac.idmdpi.com

The stability of the complex during the simulation is often monitored by analyzing the root-mean-square deviation (RMSD) of the atomic positions over time. frontiersin.orgmdpi.com A stable complex will typically show small fluctuations in RMSD values. frontiersin.org MD simulations can offer critical insights into the dynamic nature of ligand-receptor interactions that are not captured by static docking models. mdpi.com

Cheminformatics and Virtual Screening Applications for this compound Analogues

Cheminformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. frontiersin.org Virtual screening is a key application of cheminformatics that involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.comfrontiersin.org

For this compound, virtual screening can be employed to discover novel analogues with improved activity or other desirable properties. nih.gov This can be done through two main approaches:

Ligand-based virtual screening: This method searches for molecules that are similar to a known active compound. researchgate.net

Structure-based virtual screening: This approach docks compounds from a library into the binding site of a target protein and ranks them based on their predicted binding affinity.

Fragment-based virtual screening is another powerful strategy where small molecular fragments are identified and then grown or linked together to design more potent compounds. nih.gov This approach has been successfully used to discover novel inhibitors, demonstrating the utility of virtual screening in expanding the chemical space around the this compound scaffold. nih.gov

Structure Activity Relationship Sar Studies of N Benzylidenepropanohydrazide Derivatives

Systematic Elucidation of Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. dovepress.com The elucidation of these features for N'-benzylidenepropanohydrazide derivatives is a crucial first step in rational drug design. researchgate.net Pharmacophore models can be developed based on the structure of known active ligands (ligand-based) or derived from the 3D structure of the biological target, such as an enzyme or receptor (structure-based). dovepress.comnih.gov

Common pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable centers. researchgate.netnih.gov For instance, in the design of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents, the design was guided by the pharmacophoric features of a known inhibitor already co-crystallized with the target protein, a multidrug efflux pump (MATE). semanticscholar.org This structure-based approach allows for the creation of new molecules that mimic the key interactions of the original inhibitor within the target's binding site. dovepress.com

The general structure of this compound contains several potential pharmacophoric features:

The hydrazide moiety (-CO-NH-N=) contains hydrogen bond donors (N-H) and acceptors (C=O).

The benzylidene ring provides a hydrophobic and aromatic region.

Substituents on the benzylidene ring can introduce additional features like hydrogen bond donors/acceptors or alter the electronic properties of the ring.

By analyzing the common features of the most active derivatives, a pharmacophore model can be constructed, which then serves as a 3D query for discovering new compounds with potentially similar or enhanced activity through virtual screening. nih.gov

Impact of Substituent Effects on Biological Activity (e.g., Electronic, Steric, Lipophilic)

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings. These substituent effects are typically categorized as electronic, steric, and lipophilic.

Electronic Effects: These effects relate to the electron-donating or electron-withdrawing properties of a substituent, which can alter the electron density distribution across the molecule. mdpi.com This, in turn, can influence the strength of interactions with the biological target, such as hydrogen bonds or pi-pi stacking. rsc.org For example, studies on certain bis(this compound) derivatives have shown that the presence of strong electron-withdrawing groups, such as chloro (Cl) or bromo (Br) at the para-position of the benzylidene ring, was crucial for cytotoxicity against cancer cells. researchgate.net This suggests that a reduced electron density on the aromatic ring is favorable for this specific activity. Similarly, in other heterocyclic compounds, electron-withdrawing substituents have been found to enhance photosensitizing capabilities and biological activity. rsc.org

Steric Effects: This refers to the influence of the size and shape of the substituent on the molecule's ability to fit into the binding site of a target protein. A bulky substituent may cause steric hindrance, preventing optimal binding. Conversely, a specific shape might be required for a perfect fit. In some this compound analogues, the presence of ortho-substituents was found to decrease the electron-donating properties of an amino group, which is a combined steric and electronic effect. researchgate.net

Lipophilic Effects: Lipophilicity, often quantified as logP, describes a compound's affinity for a lipid environment. This property is critical for a drug's ability to cross cell membranes and reach its target. The addition of lipophilic substituents can enhance membrane permeability. The cytotoxic activity of some phenolic derivatives, for example, is directly related to their lipophilicity, which governs their rate of incorporation into cells. uc.pt The length of an alkyl chain is a common modification used to fine-tune this property. uc.pt

Correlation of Structural Modifications with Observed Potency and Selectivity

A primary goal of SAR studies is to draw clear correlations between specific structural changes and the resulting biological potency and selectivity. This is achieved by synthesizing a series of related compounds and comparing their activities.

In a study of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives designed as antimicrobial agents, specific substitutions on the benzylidene ring led to significant differences in activity. semanticscholar.org The table below summarizes the findings for some of these derivatives against various microbial strains.

Compound IDBenzylidene Ring SubstituentAntibacterial ActivityAntifungal Activity
4a 4-FluorophenylPromisingPromising
4h 2,4-DichlorophenylPromisingPromising
4i 4-NitrophenylPromisingPromising
Other AnalogsVarious other substitutionsLower ActivityLower Activity

This table is a representation of findings where compounds 4a, 4h, and 4i showed the most promising activities against bacteria like S. aureus and fungi like C. albicans. semanticscholar.org

From this data, a correlation can be drawn: the presence of electron-withdrawing groups (F, Cl, NO₂) at the para and/or ortho positions of the benzylidene ring appears to be strongly correlated with enhanced antimicrobial potency. semanticscholar.org

Advanced SAR Methodologies for Rational Compound Design

Modern drug discovery has moved beyond traditional SAR analysis to incorporate advanced computational methodologies for more efficient and rational compound design. mdpi.com These in silico techniques offer cost-effective and time-saving alternatives to extensive synthesis and testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (representing electronic, steric, and lipophilic properties), a statistical model is created that can predict the activity of novel, unsynthesized compounds. u-tokyo.ac.jp This allows researchers to prioritize the synthesis of candidates with the highest predicted potency.

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., an this compound derivative) to the binding site of a second molecule (the receptor or target protein). openmedicinalchemistryjournal.com Docking studies can help visualize the interactions between the ligand and the target, explaining why certain substituents enhance activity while others diminish it. mdpi.com For example, docking can reveal if a substituent forms a new hydrogen bond or causes a steric clash. openmedicinalchemistryjournal.com

Pharmacophore-Based Virtual Screening: Once a pharmacophore model is established from a set of active compounds (as described in section 5.1), it can be used as a filter to search large databases of chemical compounds. nih.gov This process, known as virtual screening, rapidly identifies other molecules from the database that match the key pharmacophoric features, making them potential candidates for further investigation. dovepress.com

These advanced methods, often used in combination, provide a powerful toolkit for medicinal chemists. They accelerate the cycle of designing, synthesizing, and testing new this compound derivatives, guiding the research toward compounds with optimized potency and selectivity. mdpi.com

Coordination Chemistry of N Benzylidenepropanohydrazide As a Ligand

Synthesis and Characterization of N'-Benzylidenepropanohydrazide Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.com The resulting complexes can be isolated as solids and are often characterized using a combination of analytical and spectroscopic techniques. koreascience.kr

Common characterization methods include:

Elemental Analysis: To determine the empirical formula and the ligand-to-metal ratio. mdpi.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups upon complexation. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H and ¹³C NMR, to elucidate the structure of the complexes in solution. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry around the metal ion. koreascience.krresearchgate.net

Molar Conductance Measurements: To determine the electrolytic nature of the complexes. researchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can help in deducing the geometry and the oxidation state of the metal ion. koreascience.krresearchgate.net

These techniques collectively provide a comprehensive understanding of the composition and structure of the synthesized metal complexes.

Ligand Binding Modes and Coordination Sites (e.g., O- and N-donor sites)

This compound is a versatile ligand capable of binding to metal ions in several ways due to the presence of both oxygen and nitrogen donor atoms. ekb.eg The primary coordination sites are the carbonyl oxygen atom of the amide group and the imine nitrogen atom of the azomethine group. koreascience.krekb.eg

The ligand can exhibit different denticities, acting as:

A Monodentate Ligand: Coordinating through either the carbonyl oxygen or the imine nitrogen.

A Bidentate Ligand: Chelating to the metal ion through both the carbonyl oxygen and the imine nitrogen atoms. koreascience.kr This is a common binding mode, forming a stable five-membered chelate ring.

The specific binding mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. nih.gov The deprotonation of the amide proton can also occur, leading to coordination of the enolic oxygen atom. koreascience.kr

Table 1: Potential Donor Atoms and Binding Modes of this compound.
Donor AtomFunctional GroupPotential Binding Mode
OxygenCarbonyl (C=O)Neutral monodentate or part of a bidentate chelate.
NitrogenImine (C=N)Neutral monodentate or part of a bidentate chelate.
OxygenEnolic (C-O⁻)Anionic monodentate or part of a bidentate chelate after deprotonation.

Structural Diversity and Geometry of Metal-N'-Benzylidenepropanohydrazide Complexes

The coordination of this compound to different metal centers results in a wide array of structural possibilities. rsc.org The geometry of the resulting complex is dictated by the coordination number of the central metal ion and the steric and electronic properties of the ligand. rsc.orgwikipedia.org

The coordination number, which is the number of donor atoms directly attached to the central metal ion, plays a crucial role in determining the geometry of the complex. libretexts.orglibretexts.org For metal complexes of this compound, various coordination numbers and geometries have been observed.

Common geometries include:

Tetrahedral: Often seen with a coordination number of four. researchgate.netlibretexts.org

Square Planar: Also associated with a coordination number of four, particularly with d⁸ metal ions. researchgate.netlibretexts.org

Octahedral: A very common geometry for coordination number six, which can be distorted in some cases. koreascience.krwikipedia.orglibretexts.org

Higher Coordination Geometries: Coordination numbers greater than six, such as seven, are also possible, leading to geometries like capped octahedral or capped trigonal prismatic. roaldhoffmann.com

The final geometry is a result of a balance of factors including the size of the metal ion, the size of the ligand, and electronic effects. libretexts.org

Table 2: Common Geometries in Metal Complexes.
Coordination NumberGeometryExample Metal Ions
4TetrahedralZn(II), Co(II)
4Square PlanarNi(II), Cu(II)
6OctahedralMn(II), Fe(III), Co(II), Ni(II), Cu(II)

In the solid state, metal-N'-benzylidenepropanohydrazide complexes can further organize into higher-order structures known as supramolecular assemblies. mdpi.com These assemblies are held together by non-covalent interactions, with hydrogen bonding being particularly significant. mdpi.comrsc.org

The N-H group of the hydrazide moiety can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. mdpi.com These interactions can link individual complex units, leading to the formation of one-, two-, or three-dimensional networks. nih.gov The formation of these supramolecular architectures can influence the physical properties of the material, such as solubility and crystal packing. nih.gov

Coordination Numbers and Polyhedral Geometries

Applications of this compound Coordination Compounds in Materials Science

Coordination compounds of this compound are being explored for their potential applications in materials science. solubilityofthings.comnumberanalytics.com The ability to form well-defined molecular structures makes them attractive candidates for the synthesis of advanced materials. orientjchem.org

One promising application is their use as single-source molecular precursors for the synthesis of metal oxides. rsc.org In this approach, a single compound containing both the metal and the elements required for the oxide matrix is thermally decomposed. nih.gov The advantage of using a single-source precursor is that the stoichiometry of the metals can be precisely controlled at the molecular level, which can lead to the formation of homogeneous mixed-metal oxides at lower temperatures compared to traditional solid-state methods. mdpi.com The organic ligand, this compound, decomposes upon heating, leaving behind the desired metal oxide material. nih.gov This method offers a pathway to novel materials with potentially interesting catalytic, magnetic, or electronic properties. mdpi.com

Research on Hydrogen Storage Properties of this compound Complexes Remains Unexplored

A thorough review of available scientific literature reveals a significant gap in the research concerning the hydrogen storage properties of metal complexes derived from the ligand this compound. Despite the extensive study of various materials for hydrogen storage, including metal-organic frameworks (MOFs), complex hydrides, and different organic ligands, there is currently no specific data or detailed research findings on the hydrogen storage capacity, uptake, or release mechanisms for complexes involving this compound.

The field of coordination chemistry has seen considerable investigation into hydrazone-based ligands and their metal complexes, primarily focusing on their diverse biological activities, such as antimicrobial and anticancer properties. These compounds are known for their versatile coordination behavior, readily forming stable complexes with a variety of metal ions. This versatility has spurred research into their potential applications in catalysis and materials science.

One related area of study involves pyridyl aroyl hydrazone-based metal complexes, which have been shown to catalyze electrocatalytic hydrogen evolution. acs.org This process, however, is fundamentally different from hydrogen storage, as it pertains to the generation of hydrogen through electrochemical reactions rather than the reversible absorption and desorption of hydrogen gas. acs.org The mechanism in these cases often involves a ligand-centered pathway where the hydrazone ligand participates in proton reduction. acs.org

While research into hydrogen storage materials is a burgeoning field, with investigations into materials like rare-earth-metal-based alloys, organotin complexes, and various nanostructured carbons, the specific class of this compound complexes appears to have been overlooked in this context. mdpi.commdpi.comrsc.org The current body of scientific literature does not provide the necessary experimental data, such as hydrogen uptake measurements, thermodynamic parameters, or kinetic profiles, that would be required to assess their potential for hydrogen storage applications.

Therefore, the creation of a detailed section on the hydrogen storage properties of this compound, complete with data tables and in-depth research findings, is not feasible at this time due to the absence of published research on the topic. Further experimental investigation would be required to determine if these complexes exhibit any affinity for hydrogen and could be considered as potential materials for hydrogen storage.

Biological Activity Research and Mechanistic Insights of N Benzylidenepropanohydrazide Derivatives in Vitro Studies

Antimicrobial Activities

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of new antimicrobial agents. researchgate.net N'-benzylidenepropanohydrazide derivatives have been extensively studied for their potential to combat various microbial infections.

Antibacterial Efficacy and Mechanistic Investigations

Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Some compounds have shown efficacy against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. researchgate.net For instance, certain hydrazone derivatives exhibited potent activity against MRSA with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL and against vancomycin-resistant Enterococcus faecalis with MICs of 0.5–2 µg/mL. researchgate.net

The proposed mechanisms of antibacterial action often involve the disruption of the bacterial cell wall or membrane, leading to altered permeability and subsequent cell death. ajchem-a.com Another key mechanism is the inhibition of essential bacterial enzymes. mdpi.com Some studies suggest that these compounds may interfere with bacterial metabolic pathways, thereby inhibiting growth and proliferation. ajchem-a.com The lipophilicity of the derivatives, influenced by various substituents on the benzylidene ring, often correlates with their antibacterial potency, as it facilitates their passage through the bacterial cell membrane.

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Hydrazones 14–16 (heterocyclic substituents) Methicillin-resistant Staphylococcus aureus (MRSA) 1–8 researchgate.net
Hydrazones 14–16 (heterocyclic substituents) Vancomycin-resistant Enterococcus faecalis 0.5–2 researchgate.net
Hydrazones 14–16 (heterocyclic substituents) Gram-negative pathogens 8–64 researchgate.net
Compound 19 E. coli 12.5 nih.gov
Compound 19 S. aureus 6.25 nih.gov
Compound 19 Methicillin-resistant S. aureus MRSA1 3.125 nih.gov
Compound 19 K. pneumoniae (MDR clinical isolate) 12.5 nih.gov

Antifungal Potency and Mechanistic Insights

In addition to their antibacterial properties, this compound derivatives have shown significant promise as antifungal agents. researchgate.netnih.gov They have demonstrated activity against various fungal species, including drug-resistant Candida species like Candida auris. researchgate.net The minimum inhibitory concentrations for some derivatives against drug-resistant Candida species have been reported to be in the range of 8–64 µg/mL. researchgate.net

The antifungal mechanism of these compounds is believed to be similar to their antibacterial action, primarily involving the disruption of the fungal cell membrane's integrity. mdpi.com This disruption can lead to the leakage of essential cellular components and ultimately, cell death. Some derivatives are also thought to inhibit enzymes crucial for fungal survival. mdpi.com For example, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed to target the multidrug efflux pump (MATE), a mechanism that fungi use to expel antifungal drugs. nih.gov

Table 2: In Vitro Antifungal Activity of Selected this compound Derivatives

Compound/Derivative Fungal Strain MIC (µg/mL) Reference
Hydrazones 14–16 (heterocyclic substituents) Drug-resistant Candida species 8–64 researchgate.net
Hydrazones 14–16 (heterocyclic substituents) Candida auris 0.5–64 researchgate.net
Compound 4a (p-amino phenyl side chain) Candida albicans - (Best Activity) nih.gov

Antimycobacterial Activity and Target Pathways

Several this compound derivatives have been investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com Some synthesized compounds have exhibited significant activity, with MIC values ranging from 50-100 µg/mL, which is comparable to some first-line anti-tuberculosis drugs. nih.gov

The mechanism of antimycobacterial action is thought to involve the inhibition of key enzymes essential for the mycobacterium's survival. nih.gov For instance, some studies have explored the inhibition of enzymes like UDP-galactopyranose mutase (UGM) and arylamine-N-acetyltransferase (TBNAT) as potential targets. nih.gov The unique and complex cell wall of mycobacteria presents a significant barrier to many drugs, and the ability of these derivatives to penetrate this barrier is a crucial aspect of their efficacy.

Table 3: In Vitro Antimycobacterial Activity of Selected this compound Derivatives

Compound/Derivative Mycobacterial Strain MIC (µg/mL) Reference
Compounds 6, 23, 27, 28 Mycobacterium tuberculosis ATCC 27294 50–100 nih.gov

Antioxidant Mechanisms of Action

This compound derivatives have also been reported to possess antioxidant properties. mdpi.com The antioxidant activity is often attributed to the hydrazone moiety, which can act as a hydrogen donor to scavenge free radicals. scielo.br The presence of phenolic hydroxyl groups or other electron-donating substituents on the aromatic rings can significantly enhance this activity. nih.gov

The mechanisms by which these compounds exert their antioxidant effects include direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as chelating pro-oxidant metal ions like iron and copper, thereby preventing the initiation of oxidative chain reactions. scielo.br Various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, have been used to evaluate the antioxidant potential of these derivatives. researchgate.net

Anti-inflammatory Pathway Modulation

Several this compound derivatives have demonstrated anti-inflammatory activity in in vitro models. nih.gov The primary mechanism of action is believed to be the inhibition of key inflammatory enzymes like cyclooxygenase (COX). plos.org The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com By inhibiting COX, these derivatives can reduce the production of prostaglandins, thereby alleviating inflammation.

Some studies have also suggested that these compounds can modulate other inflammatory pathways. For instance, certain derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov The anti-inflammatory effects may also be linked to the nitric oxide (NO) pathway. nih.gov

Analgesic Mechanisms (in vitro models)

The analgesic effects of this compound derivatives are closely linked to their anti-inflammatory properties. nih.gov In vitro models suggest that the primary mechanism for their analgesic action is the inhibition of the COX enzymes, particularly COX-2, which is induced during inflammation and contributes to pain sensitization. plos.orgmdpi.com By blocking the production of prostaglandins, these compounds can reduce the sensitization of nociceptors, the sensory neurons that detect painful stimuli.

Furthermore, some derivatives may exert their analgesic effects through other mechanisms. For example, they might interact with other targets in the pain pathway, although this area requires further investigation in in vitro settings. plos.org

Anticancer Activity and Cellular Mechanisms (in vitro cell lines)

N'-Benzylidenehydrazide derivatives and related structures, such as benzoylhydrazones, have demonstrated significant anticancer potential across a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Research on dimethoxy derivatives of salicylaldehyde (B1680747) benzoylhydrazone has shown potent activity against several leukemia cell lines, including acute promyelocytic leukemia (HL-60) and chronic myeloid leukemia (BV-173, K-562). mdpi.com These compounds also exhibited cytotoxicity against breast adenocarcinoma cell lines, such as the hormone-sensitive MCF-7 and the triple-negative MDA-MB-231. mdpi.com Notably, some of these analogs displayed remarkable selectivity, being highly toxic to leukemic cells while showing no toxicity to normal human embryonic kidney (HEK-293) cells. mdpi.com

Further mechanistic studies reveal that the anticancer effects are often mediated through specific signaling pathways. For instance, a novel benzothiazole (B30560) derivative, PB11, was found to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov Its mechanism involves the induction of apoptosis through the suppression of the PI3K/AKT signaling pathway, a critical route for cell survival and proliferation. nih.gov This was confirmed by the upregulation of apoptosis-related proteins like caspase-3 and cytochrome-c. nih.gov Similarly, another novel benzothiazole derivative induced apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway, which is linked to the accumulation of reactive oxygen species (ROS). frontiersin.org

Other related heterocyclic derivatives also show promise. Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to be highly active against lung (A549), breast (MDA-MB-231), and ovarian (SKOV3) cancer cell lines. mdpi.com These compounds induce apoptosis and cause cell cycle arrest at different phases, such as G1/S or G2/S, by inhibiting the epidermal growth factor receptor (EGFR) kinase. mdpi.com The ability of these compounds to trigger apoptosis is a key attribute of many chemotherapeutic agents, making them valuable candidates for further investigation. nih.govmdpi.com

Table 1: In Vitro Anticancer Activity of Selected Benzylidenehydrazide and Related Derivatives

Antiviral Mechanisms of Action (in vitro models)

Derivatives containing the benzoylhydrazone or similar scaffolds have been investigated for their antiviral properties against a range of viruses. The mechanisms of action are diverse, often targeting specific viral proteins or processes essential for replication.

For example, certain benzimidazole (B57391) derivatives have shown good antiviral activity, particularly towards the Coxsackie B5 virus. nih.gov Further studies on novel 2-benzoxyl-phenylpyridine derivatives demonstrated potent antiviral effects against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com Mechanistic analysis indicated that these compounds target the early stages of CVB3 replication, including viral RNA and protein synthesis, rather than directly inactivating the virus or preventing its entry into host cells. mdpi.com This suggests that the compounds may interfere with host or viral factors necessary for the replication process. mdpi.com

Other studies have focused on specific viral enzymes. Isoimperatorin, a natural furanocoumarin, exhibits strong activity against influenza A virus (H1N1 and H9N2 subtypes) by inhibiting neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. frontiersin.org Some benzothiazole derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication. mdpi.com Similarly, other derivatives of this class act as inhibitors of the DENV NS-3 helicase, which is vital for the replication of the Dengue virus. mdpi.com

The broad-spectrum potential of these compounds is also an area of active research. Lipid prodrugs of remdesivir (B604916) nucleoside, modified with benzyl (B1604629) groups, have shown improved in vitro antiviral activity against RNA viruses from five different families. nih.gov

Table 2: In Vitro Antiviral Activity of Selected Derivatives

Enzyme Inhibition Studies and Target Identification

The biological activities of N'-benzylidenehydrazide derivatives are often rooted in their ability to inhibit specific enzymes. This targeted inhibition is a cornerstone of modern drug design, and various derivatives have been identified as potent inhibitors of enzymes implicated in a range of diseases.

In the context of neurodegenerative disorders like Alzheimer's disease, enzyme inhibition is a key therapeutic strategy. Novel benzamide (B126) derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two enzymes central to the pathology of Alzheimer's. mdpi.com One derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), showed particularly high activity against both AChE (IC50 = 0.056 µM) and BACE1 (IC50 = 9.01 µM). mdpi.com Similarly, 2-benzylideneindan-1-one (B1199582) derivatives have been developed as dual inhibitors of AChE and monoamine oxidase-B (MAO-B), another important target in neurodegeneration. mdpi.com

Other derivatives have been identified as inhibitors of enzymes relevant to different pathologies. For example, a series of N-benzoylindazoles were effective inhibitors of human neutrophil elastase (HNE), an enzyme involved in inflammation and tumor invasion, with the most active compounds having IC50 values in the submicromolar range. nih.gov In the realm of metabolic diseases, new thioquinoline derivatives have been synthesized that are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, with IC50 values significantly lower than the standard drug acarbose. nih.gov

Furthermore, some benzimidazole derivatives function as antibacterial agents by inhibiting bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. One hydrazide-hydrazone analog demonstrated a dual inhibitory effect against both enzymes.

Table 3: Enzyme Inhibition by Selected Benzylidenehydrazide and Related Derivatives

Future Research Directions and Emerging Applications for N Benzylidenepropanohydrazide

Development of Advanced Synthetic Protocols

Future research will likely focus on moving beyond traditional batch synthesis to more efficient and scalable methods for producing N'-benzylidenepropanohydrazide and its analogues. The development of advanced synthetic protocols is crucial for generating large, diverse libraries of these compounds for screening purposes and for enabling potential commercial-scale production.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often improving yields and purity compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety, scalability, and consistency. This method is ideal for the multi-step synthesis of complex derivatives.

Solid-Phase Synthesis: Attaching the propanohydrazide or benzaldehyde (B42025) moiety to a solid support would facilitate the purification process and the generation of a combinatorial library of derivatives with varied substitutions on the aromatic ring.

Catalytic Strategies: Exploring novel catalysts for the condensation step could lead to milder reaction conditions, higher yields, and a broader tolerance of functional groups, allowing for the creation of more diverse molecular architectures. For instance, the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with various aromatic aldehydes has been shown to produce hydrazones in good yields. nih.gov

Table 1: Comparison of Synthetic Protocols for this compound Derivatives

Protocol Potential Advantages Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, higher purity. Optimization of solvent, temperature, and irradiation time.
Flow Chemistry High scalability, enhanced safety, precise process control. Reactor design, multi-step integrations, real-time analytics.
Solid-Phase Synthesis Simplified purification, suitability for combinatorial chemistry. Linker strategies, resin compatibility, cleavage conditions.

| Advanced Catalysis | Milder conditions, higher functional group tolerance. | Development of novel organocatalysts or metal-based catalysts. |

Integration of Multidisciplinary Computational Approaches for Design and Prediction

Computational methods are becoming indispensable in modern chemical and biological research, enabling the rational design of molecules and the prediction of their properties before synthesis. nih.gov For this compound, integrating these approaches can accelerate the discovery of new applications and optimize molecular structures for specific functions.

Future computational research could involve:

Quantum Mechanics (QM): To elucidate the electronic structure, reactivity, and spectral properties of the molecule. This can help in understanding its stability and predicting its behavior in different chemical environments.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the hydrazone linkage and its interactions with biological macromolecules (like enzymes or receptors) or with other molecules in a material matrix. drugdiscoverynews.com

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features of this compound derivatives with their biological activity or material properties.

Machine Learning and AI: To analyze large datasets from high-throughput screening and predict novel, high-activity compounds, effectively navigating the vast chemical space of possible derivatives. drugdiscoverynews.com

Discovery of Novel Biological Targets through High-Throughput Screening (in vitro)

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds against specific biological targets. assay.worksjapsonline.com This technology is a cornerstone of modern drug discovery and can be pivotal in uncovering entirely new therapeutic applications for the this compound scaffold. nih.govlabmanager.com

A forward-looking HTS strategy would involve:

Library Generation: Synthesizing a large and diverse library of this compound analogues with systematic variations in the substituents on both the benzylidene and propanohydrazide portions of the molecule.

Target-Based Screening: Testing this library against a wide array of validated biological targets implicated in various diseases, such as kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels. nih.gov

Phenotypic Screening: Employing cell-based assays to identify compounds that produce a desired change in cell behavior (e.g., inducing apoptosis in cancer cells, inhibiting viral replication) without prior knowledge of the specific molecular target.

Hit-to-Lead Optimization: Following the identification of "hits" from the primary screen, further assays are conducted to confirm activity, determine potency, and assess selectivity. assay.works

Table 2: Potential HTS Campaigns for this compound Libraries

Screening Type Target Class Examples Potential Therapeutic Area
Target-Based Protein Kinases, Proteases Oncology, Inflammatory Diseases
Phenotypic Cancer Cell Viability, Neuronal Protection Oncology, Neurodegenerative Disorders

| Antimicrobial | Bacterial/Fungal Growth Inhibition | Infectious Diseases |

Design of Hybrid Molecules and Conjugates

The concept of hybrid molecules involves combining two or more distinct pharmacophores into a single chemical entity to achieve synergistic or multi-target effects. mdpi.comrsc.org The this compound structure is an excellent candidate for creating such hybrids due to its synthetic tractability.

Future research in this area could explore:

Antimicrobial Hybrids: Conjugating the this compound moiety with known antimicrobial agents (e.g., fluoroquinolones, sulfonamides) to potentially overcome drug resistance mechanisms or enhance potency.

Anticancer Conjugates: Linking the structure to molecules known to target cancer-specific pathways or receptors. For example, creating conjugates with moieties that inhibit angiogenesis or cell cycle progression. nih.gov

Targeted Delivery Systems: Designing conjugates where the this compound derivative acts as a payload that is delivered to a specific cell type by a targeting molecule, such as an antibody or a peptide, in an antibody-drug conjugate (ADC) or small molecule-drug conjugate (SMDC) approach. rsc.org

Exploration in Organic Electronics and Advanced Materials

The π-conjugated system inherent in the this compound structure (C=N bond and the aromatic ring) suggests potential applications in materials science, particularly in organic electronics. mdpi.comresearchgate.net The properties of such materials can be tuned by modifying the chemical structure. mdpi.com

Emerging applications to be investigated include:

Organic Semiconductors: The planarity and conjugation in certain derivatives could facilitate charge transport, making them candidates for use in organic field-effect transistors (OFETs). Research into n-type semiconducting polymers like n-doped Poly(benzodifurandione) (n-PBDF) highlights the potential for novel organic materials in this space. jianguomei.com

Organic Light-Emitting Diodes (OLEDs): By introducing appropriate chromophores into the molecular structure, this compound derivatives could be developed as emissive or charge-transporting layers in OLED devices. nih.gov

Dye-Sensitized Solar Cells (DSSCs): Functionalized derivatives could potentially act as organic dyes (sensitizers) that absorb light and inject electrons into a semiconductor like titanium dioxide, a key process in DSSCs.

Catalytic Applications and Chemical Transformations

While often studied for its biological properties, the hydrazone motif can also participate in or mediate chemical reactions. The lone pair of electrons on the nitrogen atoms and the polar C=N bond could be exploited in catalysis.

Future research could focus on:

Organocatalysis: Investigating the potential of chiral this compound derivatives to act as organocatalysts in asymmetric synthesis, leveraging the hydrazone moiety to control the stereochemical outcome of a reaction.

Ligand Development for Metal Catalysis: Using the nitrogen and oxygen atoms as coordination sites for metal ions. The resulting metal complexes could exhibit novel catalytic activities for a variety of organic transformations, such as oxidation, reduction, or cross-coupling reactions. rsc.orgsciopen.com

Photocatalysis: Exploring whether derivatives with extended π-systems can act as photocatalysts, using light energy to drive chemical reactions, such as the degradation of organic pollutants. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
N-(4-hydroxyphenyl)-β-alanine hydrazide
Titanium dioxide

Q & A

Synthesis and Characterization

Basic Question: Q. Q1. What are the standard synthetic protocols for preparing N'-benzylidenepropanohydrazide derivatives, and how can reaction conditions be optimized for yield and purity? A1. The synthesis typically involves a condensation reaction between substituted benzaldehydes and propanohydrazide under controlled conditions. Key parameters include:

  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent: Ethanol or methanol is preferred for solubility and ease of purification .
  • Catalysts: Acidic (e.g., glacial acetic acid) or basic catalysts may be used depending on the aldehyde’s reactivity .
    Post-synthesis, purity is confirmed via NMR (to verify imine bond formation at δ 8.2–8.5 ppm) and HPLC (for ≥95% purity) .

Advanced Question: Q. Q2. How can researchers resolve contradictions in reported yields for this compound derivatives, particularly when using electron-deficient aldehydes? A2. Discrepancies often arise from competing side reactions (e.g., hydrolysis of the imine bond). Mitigation strategies include:

  • pH control: Use buffered conditions (pH 4–6) to stabilize the hydrazone intermediate .
  • Inert atmosphere: Reduce oxidation of sensitive substituents (e.g., thiols or allyloxy groups) .
  • Real-time monitoring: Employ FT-IR to track carbonyl (C=O) and imine (C=N) peak shifts during synthesis .

Biological Activity and Mechanism

Basic Question: Q. Q3. What in vitro assays are recommended to evaluate the antimicrobial activity of this compound derivatives? A3. Standard assays include:

  • Broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
  • Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) due to the compound’s hydrazide moiety .

Advanced Question: Q. Q4. How can computational methods elucidate the structure-activity relationship (SAR) of this compound derivatives targeting cancer pathways? A4.

  • Molecular docking : Screen against kinases (e.g., EGFR or Bcr-Abl) using AutoDock Vina to predict binding affinities .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with IC50 values .

Material Science Applications

Basic Question: Q. Q5. Which physicochemical properties of this compound derivatives make them suitable for organic semiconductors? A5. Key properties include:

  • Extended π-conjugation : Enhanced by aromatic substituents (e.g., naphthyl or pyridyl groups) for charge transport .
  • Thermal stability : Assess via TGA (decomposition >250°C) .
  • HOMO-LUMO gap : Optimize through substituent tuning (e.g., electron-withdrawing groups lower the gap) .

Advanced Question: Q. Q6. How can coordination chemistry be leveraged to design this compound-based metal complexes for catalytic applications? A6.

  • Ligand design : Introduce sulfur or nitrogen donor atoms (e.g., pyridinylsulfanyl groups) to bind transition metals (e.g., Cu(II) or Ru(II)) .
  • Catalytic testing : Evaluate in cross-coupling reactions (e.g., Suzuki-Miyaura) using GC-MS to monitor yields .

Analytical and Computational Methods

Advanced Question: Q. Q7. What strategies can reconcile conflicting spectral data (e.g., NMR or IR) for structurally similar this compound derivatives? A7.

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • DFT calculations : Compare computed IR spectra (Gaussian 09) with experimental data to assign vibrational modes .
  • X-ray crystallography : Resolve tautomerism (e.g., E/Z isomerism) in solid-state structures .

Safety and Handling

Advanced Question: Q. Q8. What precautions are critical when synthesizing this compound derivatives with reactive intermediates (e.g., acylhydrazines)? A8.

  • Inert handling : Use Schlenk lines for air-sensitive intermediates (e.g., sulfanyl-acetohydrazides) .
  • Toxic byproducts : Monitor for hydrazine residues via GC-MS and employ scavengers (e.g., activated charcoal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.